2-Fluoro-alpha-methylpyridine-3-methanamine
Description
Strategic Significance within Contemporary Organic Chemistry
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and bioavailability. ucj.org.ua Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine (B92270) ring, influencing its reactivity and interaction with biological targets. nih.gov Concurrently, chiral amines are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov The combination of a fluorinated pyridine scaffold with a chiral amine side chain in 2-Fluoro-alpha-methylpyridine-3-methanamine makes it a strategically significant target for synthetic chemists and drug discovery programs.
Chemical Classifications and Structural Nuances
This compound can be categorized based on its principal functional groups:
Fluorinated Pyridines : As a derivative of pyridine, a six-membered nitrogen-containing heterocycle, the presence of a fluorine atom at the 2-position is a key structural feature. This substitution influences the electron density of the aromatic ring. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to enhanced thermal and chemical resistance. nih.gov
Chiral Amines : The methanamine group at the 3-position contains a stereogenic center at the alpha-carbon (the carbon atom adjacent to the nitrogen, bearing a methyl group). This introduces chirality into the molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). The specific stereochemistry of this amine is crucial for its potential biological activity and its application as a chiral building block. nih.gov
The juxtaposition of the electron-withdrawing fluorine atom and the amino group on the pyridine ring creates a unique electronic environment that dictates the molecule's reactivity and potential for further chemical modification.
Rationale for Advanced Investigation of this compound
The motivation for in-depth research into this compound stems from its potential to address existing challenges in synthesis, contribute to the fundamental understanding of molecular behavior, and serve as a valuable synthetic tool.
The synthesis of polysubstituted pyridines, particularly those bearing fluorine and chiral side chains, presents a significant challenge in organic synthesis. Developing efficient and stereoselective routes to molecules like this compound helps to bridge gaps in current synthetic methodologies. Key synthetic challenges and approaches include:
Site-Selective Fluorination : Introducing a fluorine atom at a specific position on the pyridine ring can be difficult. researchgate.net Methods for the site-selective C-H fluorination of pyridines, often using reagents like silver(II) fluoride (B91410), are an area of active research. researchgate.netnih.gov Such methods offer a direct route to fluorinated heterocycles under mild conditions. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. SNAr reactions of 2-fluoropyridines are known to be significantly faster than those of their chloro- or bromo-analogues, providing a versatile handle for introducing other functional groups. nih.govacs.org
Asymmetric Synthesis of the Chiral Amine : The creation of the chiral center in the methanamine side chain requires asymmetric synthesis techniques. Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most direct and efficient approaches to preparing valuable α-chiral amines. nih.govacs.org
The development of a synthetic pathway to this compound would likely involve a combination of these advanced synthetic strategies, thereby expanding the toolkit available to organic chemists.
Interactive Table: Synthetic Approaches to Functionalized Pyridines
| Method | Description | Key Features | Relevant Citations |
| C-H Fluorination | Direct fluorination of a C-H bond on the pyridine ring. | Site-selective, often occurs adjacent to the nitrogen atom. Can be performed under mild conditions. | nih.gov, researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., F, Cl, Br) on the pyridine ring by a nucleophile. | 2-Fluoropyridines are highly reactive. Allows for the introduction of a wide range of functional groups. | nih.gov, acs.org |
| Asymmetric Hydrogenation | Reduction of a prochiral imine to form a chiral amine using a chiral catalyst. | High enantioselectivity. A direct route to α-chiral amines. | nih.gov, acs.org |
| Electrophilic Fluorination | Use of reagents like Selectfluor® to introduce fluorine onto an electron-rich precursor. | Effective for precursors like dihydropyridines. | nih.gov, mdpi.com |
Theoretical and computational studies provide a powerful lens through which to understand the structure and reactivity of fluorinated pyridines. Density Functional Theory (DFT) calculations are used to investigate how fluorination impacts the electronic structure. rsc.orgresearchgate.net
Key theoretical aspects include:
Molecular Orbital (MO) Energies : Fluorination generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the high electronegativity of fluorine. nih.govnih.gov This stabilization can enhance the air-stability of materials derived from such compounds. nih.gov
Reactivity Prediction : The electron-withdrawing nature of the nitrogen atom in pyridine deactivates the ring towards electrophilic substitution. uoanbar.edu.iq The additional presence of a highly electronegative fluorine atom further influences this reactivity. Theoretical models can predict the most likely sites for both electrophilic and nucleophilic attack. For instance, nucleophilic substitution is favored at the electron-deficient 2- and 4-positions. uoanbar.edu.iq
Spectroscopic Properties : Computational methods can predict vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
Interactive Table: Calculated Properties of Fluoropyridine Derivatives
| Property | Influence of Fluorination | Theoretical Method | Relevant Citations |
| Frontier Orbital Energies (HOMO/LUMO) | Lowers the energy of both HOMO and LUMO. | Density Functional Theory (DFT) | nih.gov, nih.gov |
| Ring Bond Distances | Generally similar to pyridine, with some shortening of C-C and C-N bonds adjacent to fluorine. | Ab initio and DFT calculations | nih.gov, researchgate.net |
| Vibrational Frequencies (e.g., C-F stretch) | C-F stretching frequencies are influenced by the ring's π-bonding. | Ab initio and DFT calculations | nih.gov, researchgate.net |
| Molecular Electrostatic Potential (MEP) | The fluorine atom creates a region of negative potential, while influencing the potential around the ring nitrogen. | Quantum chemical calculations | rsc.org, researchgate.net |
The functional groups present in this compound make it a highly valuable intermediate for the construction of more complex molecules. The reactivity of both the fluorinated ring and the chiral amine side chain can be harnessed in subsequent synthetic steps.
Derivatization via SNAr : The 2-fluoro substituent can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the late-stage functionalization of the pyridine core. acs.org This is a powerful strategy in medicinal chemistry for rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies.
Amine Functionalization : The primary amine group is a versatile handle for further reactions. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups commonly found in pharmaceutical agents.
Scaffold for Drug Discovery : Pyridine derivatives are ubiquitous in pharmaceuticals. google.com The unique combination of fluorine and a chiral amine makes this compound an attractive scaffold for developing new therapeutic agents, potentially for central nervous system disorders or other conditions where these motifs are known to be effective. ucj.org.uagoogle.com The introduction of fluorine can improve metabolic stability and potency. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDARBMBAKIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoro Alpha Methylpyridine 3 Methanamine
Enantioselective Synthesis Strategies
The creation of the chiral center at the alpha-position of the methanamine group with a specific three-dimensional orientation is a primary challenge in the synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine. Enantioselective strategies are employed to produce one enantiomer in preference to the other.
Asymmetric catalysis is a powerful tool for establishing stereocenters, utilizing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal Catalysis with Chiral Ligands : This approach often involves the asymmetric reduction of a precursor ketone or imine. For the synthesis of this compound, a common strategy is the asymmetric hydrogenation or transfer hydrogenation of a corresponding N-protected imine. Chiral ligands, often based on phosphines (e.g., BINAP) or diamines (e.g., TsDPEN) complexed with transition metals like Rhodium, Ruthenium, or Iridium, can create a chiral environment around the metal center. This chiral complex then preferentially catalyzes the addition of hydrogen to one face of the imine, leading to the desired enantiomer of the amine.
Organocatalysis : Metal-free small organic molecules can also act as catalysts for enantioselective transformations. For instance, chiral phosphoric acids (Brønsted acids) can be used to activate imines towards nucleophilic addition. In a potential synthesis, a chiral phosphoric acid could catalyze the asymmetric transfer hydrogenation of a 2-fluoro-3-pyridyl ketimine, using a hydrogen source like a Hantzsch ester, to yield the target amine with high enantioselectivity.
Table 1: Comparison of Asymmetric Catalysis Approaches
| Catalytic System | Precursor | Typical Conditions | Potential Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Ru(II)-TsDPEN | 1-(2-Fluoropyridin-3-yl)ethan-1-imine | HCOOH/NEt3, DMF, 40 °C | >95% |
| Rh(I)-DIPAMP | 1-(2-Fluoropyridin-3-yl)ethan-1-imine | H2 (50 atm), MeOH, rt | >90% |
| Chiral Phosphoric Acid | 1-(2-Fluoropyridin-3-yl)ethan-1-imine | Hantzsch Ester, Toluene, 60 °C | >92% |
Chiral auxiliary-mediated synthesis is a classical and reliable method for stereocontrol. wikipedia.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to reveal the enantiomerically enriched product.
For the synthesis of this compound, a precursor such as 2-fluoro-3-pyridinecarboxylic acid could be coupled to a chiral auxiliary, for instance, a chiral oxazolidinone (Evans auxiliary) or a pseudoephedrine amide. wikipedia.org The resulting amide can undergo diastereoselective alkylation at the alpha-position. The steric hindrance imposed by the auxiliary directs the incoming electrophile (e.g., a methyl group) to a specific face of the enolate intermediate. Subsequent removal of the auxiliary, often through hydrolysis or reduction, yields the desired chiral amine precursor.
Table 2: Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Key Transformation | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation of N-acetyloxazolidinone | >95:5 |
| (1R,2S)-(-)-Ephedrine | Diastereoselective alkylation of derived amide | >90:10 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Diastereoselective alkylation of hydrazone | >95:5 |
Biocatalysis offers a highly selective and environmentally benign alternative for generating chiral molecules. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Transaminases (TAs) : Transaminases are particularly well-suited for the synthesis of chiral amines. A prochiral ketone, 1-(2-fluoropyridin-3-yl)ethan-1-one, can be converted directly into the corresponding amine with high enantiomeric excess using a transaminase enzyme. The reaction requires an amine donor, such as isopropylamine, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target molecule.
Alcohol Dehydrogenases (ADHs) : An alternative chemoenzymatic route involves the asymmetric reduction of the precursor ketone to a chiral alcohol using an alcohol dehydrogenase. nih.gov The resulting 1-(2-fluoropyridin-3-yl)ethan-1-ol can then be converted to the amine via activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent), typically proceeding with inversion of stereochemistry.
Table 3: Enzymatic Approaches for Stereocontrol
| Enzyme Class | Substrate | Key Transformation | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Transaminase (TA) | 1-(2-Fluoropyridin-3-yl)ethan-1-one | Reductive amination | >99% |
| Alcohol Dehydrogenase (ADH) | 1-(2-Fluoropyridin-3-yl)ethan-1-one | Asymmetric reduction | >99% |
Regioselective Synthesis Pathways
Achieving the correct substitution pattern on the pyridine (B92270) ring—specifically, introducing the fluoro group at the 2-position and the aminoethyl side chain at the 3-position—is a significant synthetic challenge. Regioselective pathways are designed to control the site of chemical reactions on the pyridine nucleus.
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caacs.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org
In the context of pyridine chemistry, the nitrogen atom itself can direct metalation to the 2-position. However, to achieve functionalization at the 3-position, a DMG must be placed at either the 2- or 4-position. For the synthesis of this compound, a plausible DoM strategy would start with a 2-fluoropyridine (B1216828) bearing a DMG at the 4-position (e.g., a carbamate (B1207046) or amide). Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) would direct metalation to the C-3 position. uwindsor.ca The resulting 3-lithiated pyridine can then be trapped with an appropriate electrophile to install the side chain, such as N-methoxy-N-methylacetamide to form a ketone, which can then be elaborated into the target amine.
Table 4: Directing Groups for 3-Functionalization of Pyridines
| Directing Group (at C-2 or C-4) | Base | Electrophile | Resulting Functionality at C-3 |
|---|---|---|---|
| -Cl (at C-2) | LDA | Acetaldehyde | 1-(2-Chloropyridin-3-yl)ethanol |
| -OCONEt2 (at C-4) | s-BuLi/TMEDA | N,N-Dimethylacetamide | 1-(4-(Diethylcarbamoyloxy)pyridin-3-yl)ethanone |
| -CON(iPr)2 (at C-2) | s-BuLi/TMEDA | Iodine (I2) | 2-Diisopropylcarboxamido-3-iodopyridine |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a modular approach to constructing substituted pyridines. beilstein-journals.org
A convergent strategy for synthesizing this compound could involve a Suzuki-Miyaura or Stille coupling. nih.govacs.org This would typically involve coupling a 2-fluoro-3-halopyridine (e.g., 3-bromo-2-fluoropyridine) with an organometallic reagent containing the desired side chain. For example, a Suzuki coupling could be performed between 3-bromo-2-fluoropyridine (B1273648) and a custom boronic ester. Alternatively, a Negishi coupling using an organozinc reagent could be employed. These methods offer high functional group tolerance and typically proceed with excellent regioselectivity, as the coupling occurs specifically at the site of the halogen.
Table 5: Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-2-fluoropyridine | (1-Aminoethyl)boronic acid derivative | Pd(PPh3)4, K2CO3 |
| Negishi | 3-Iodo-2-fluoropyridine | (1-Aminoethyl)zinc chloride | PdCl2(dppf) |
| Stille | 3-Bromo-2-fluoropyridine | (1-Aminoethyl)tributylstannane | Pd(PPh3)4 |
| Buchwald-Hartwig | 3-Bromo-2-fluoropyridine | Ethylamine (B1201723) derivative | Pd2(dba)3, Xantphos |
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic Aromatic Substitution (SNAr) represents a cornerstone strategy for the synthesis of substituted pyridines. This reaction is particularly effective for halogenated pyridines that are π-deficient, as the electron-withdrawing nature of the ring nitrogen atom facilitates nucleophilic attack. nih.gov In the context of 2-fluoropyridine derivatives, the fluorine atom serves as an excellent leaving group, often demonstrating superior reactivity compared to other halogens like chlorine or bromine. nbinno.comrasayanjournal.co.in This enhanced reactivity is because the rate-determining step is typically the initial nucleophilic attack to form the negatively charged Meisenheimer complex, a step that is accelerated by the high electronegativity of fluorine, rather than the subsequent breaking of the carbon-halogen bond. rasayanjournal.co.in
The synthesis of this compound via an SNAr approach would likely involve the displacement of a suitable leaving group on the pyridine ring by an amine-containing nucleophile. A plausible strategy could involve reacting a precursor like 2-fluoro-3-(1-azidoethyl)pyridine with a reducing agent or, more directly, reacting 2,X-dihalopyridine-3-carbaldehyde through a series of steps including reductive amination. However, a more direct SNAr approach would involve the reaction of a 2-halopyridine substrate, where the halogen is fluoride (B91410), with a primary or protected amine.
The reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the intermediate Meisenheimer complex. rasayanjournal.co.in For substrates like 2-fluoropyridines, the ring nitrogen itself provides this activation. nih.gov Various nucleophiles, including alcohols, thiols, and a wide range of amines, have been successfully employed in SNAr reactions with 2-fluoropyridines. ijarsct.co.in
General conditions for the amination of 2-fluoropyridines are summarized in the interactive table below, based on findings from related syntheses.
| Parameter | Typical Conditions | Rationale / Notes |
|---|---|---|
| Nucleophile | Primary or secondary amines, ammonia equivalents (e.g., acetamidine (B91507) hydrochloride) | The choice of amine dictates the final product structure. Protected amines may be used to prevent side reactions. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) or alcohols | These solvents can solvate the cation of the base without strongly solvating the anionic nucleophile, enhancing its reactivity. |
| Base | Inorganic bases (e.g., K2CO3, Cs2CO3, KF) or organic bases (e.g., Et3N, DIPEA) | Used to deprotonate the amine nucleophile or to scavenge the HX by-product. KF can also act as a fluoride source in some fluorination reactions. nbinno.com |
| Temperature | Room temperature to elevated temperatures (e.g., >130 °C) | The required temperature depends on the reactivity of the substrate and nucleophile. Unactivated substrates may require forcing conditions. nih.gov |
| Catalyst | Often catalyst-free; sometimes palladium-catalyzed for less reactive chlorides or photoredox catalysis for unactivated fluoroarenes. acsgcipr.orgacs.org | While SNAr on fluoropyridines is often efficient without a catalyst, advanced methods can enable reactions on challenging substrates. |
Novel Synthetic Route Development and Optimization
The development of novel synthetic routes for complex molecules like this compound is driven by the need for greater efficiency, sustainability, and access to molecular diversity. Optimization efforts focus on reducing step counts, minimizing waste, and employing modern technologies to overcome the limitations of traditional methods.
Exploration of Sustainable and Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. ijarsct.co.innih.gov This involves the use of environmentally benign solvents, renewable resources, alternative energy sources, and biocatalysis. ijarsct.co.in Traditional methods often rely on hazardous reagents and volatile organic solvents, leading to significant waste generation. ijarsct.co.in
Sustainable approaches for aminopyridine synthesis focus on several key areas:
Green Solvents: Replacing traditional polar aprotic solvents with greener alternatives like water, ethanol, or ionic liquids. Reactions of heteroaryl halides with amines have been successfully performed in water, offering a significant environmental benefit. nbinno.com
Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times (from hours to minutes) and improve yields. nih.govacs.org
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers high selectivity under mild reaction conditions, potentially reducing the need for harsh chemicals and high temperatures. ijarsct.co.in For instance, microbial N-oxidation of pyridines using organisms like Burkholderia sp. MAK1 provides a green alternative to traditional chemical oxidation. nbinno.com
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., DMF, DMSO) | Water, ethanol, ionic liquids, solvent-free conditions rasayanjournal.co.innih.gov |
| Energy Input | Conventional heating (prolonged reaction times) | Microwave irradiation, ultrasound nih.govnih.gov |
| Catalysts | Homogeneous metal catalysts (difficult to recover) | Heterogeneous catalysts, biocatalysts (enzymes), catalyst-free reactions ijarsct.co.innih.gov |
| Reagents | Use of hazardous and toxic reagents | Use of safer, renewable starting materials rsc.org |
| Waste | Significant generation of by-products and waste streams | Minimized waste through higher atom economy (e.g., MCRs) and recyclable catalysts rasayanjournal.co.in |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.com This methodology involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. mdpi.commit.edu
For the synthesis of aminopyridines, continuous-flow reactors can be used to perform SNAr reactions under conditions that are difficult to achieve in batch, such as superheating solvents above their boiling points to overcome high activation barriers. researchgate.netnih.gov A flow setup for the synthesis of a 2-aminopyridine (B139424) derivative could involve pumping a solution of the 2-fluoropyridine precursor and the amine nucleophile through a heated packed-bed or coil reactor. organic-chemistry.org This approach allows for short reaction times, high yields, and reduced side product formation. researchgate.net The ability to telescope multiple reaction steps without isolating intermediates further enhances efficiency. flinders.edu.au
| Parameter | Description | Typical Values / Settings |
|---|---|---|
| Reactor Type | The physical container where the reaction occurs. | Packed-bed reactor (with a solid catalyst/reagent) or heated coil reactor (stainless steel, PFA tubing). mit.eduorganic-chemistry.org |
| Flow Rate | The volume of the reaction mixture passing through the reactor per unit time. | µL/min to mL/min, depending on reactor volume and desired residence time. mdpi.com |
| Residence Time | The average time a molecule spends in the reactor (Reactor Volume / Total Flow Rate). | Seconds to minutes. flinders.edu.aumpg.de |
| Temperature | The temperature at which the reactor is maintained. | Can be well above the solvent's boiling point due to the use of a back-pressure regulator. nih.gov |
| Back-Pressure Regulator | A device that maintains pressure in the system to prevent solvent boiling. | Essential for high-temperature reactions in low-boiling-point solvents. nih.gov |
Multi-Component Reactions (MCRs) for Convergent Synthesis
Several MCRs are known for the synthesis of the pyridine core, such as the Hantzsch pyridine synthesis and its variations. acsgcipr.org These reactions are powerful tools for creating functionalized pyridines from simple, readily available starting materials. acsgcipr.orgresearchgate.net A hypothetical MCR approach to a precursor of this compound could involve the one-pot condensation of an enaminone, an active methylene (B1212753) compound (like malononitrile), and a primary amine under solvent-free or green solvent conditions. mdpi.com The development of novel MCRs allows for the rapid generation of libraries of structurally diverse pyridine derivatives for biological screening. nih.govbohrium.com
| Reaction Name | Components | Product Type | Key Advantages |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, two equivalents of a β-ketoester, ammonia/ammonium acetate | 1,4-Dihydropyridines (which can be oxidized to pyridines) | Well-established, versatile, builds the ring in a single step. acsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, a 1,3-dicarbonyl compound, ammonia | 2-Pyridones | Provides access to pyridone derivatives. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enaminone, α,β-unsaturated ketone/aldehyde | Substituted pyridines | High convergence and flexibility in introducing substituents. acsgcipr.org |
| One-pot Aminopyridine Synthesis | Enaminones, malononitrile, primary amines | 2-Amino-3-cyanopyridines | High efficiency, often solvent-free, rapid access to highly functionalized pyridines. mdpi.com |
Mechanistic Investigations of Reactions Involving 2 Fluoro Alpha Methylpyridine 3 Methanamine
Kinetic Studies and Reaction Rate Determinations
No information is available in the scientific literature regarding kinetic studies or reaction rate determinations for reactions involving 2-Fluoro-alpha-methylpyridine-3-methanamine.
Identification and Characterization of Reaction Intermediates
There are no published studies that identify or characterize reaction intermediates in reactions involving this compound.
Elucidation of Transition State Structures and Energies
No data exists in the scientific literature on the elucidation of transition state structures or their corresponding energies for reactions of this compound.
Solvent Effects and Reaction Pathway Modulations
The effect of solvents on the reaction pathways of this compound has not been investigated in any published research.
Computational Validation of Proposed Mechanisms
There are no computational studies in the scientific literature that validate any proposed reaction mechanisms for this compound.
Derivatization and Functionalization Strategies for 2 Fluoro Alpha Methylpyridine 3 Methanamine
Modifications at the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring, while a site for potential modification, exhibits reactivity that is tempered by the electronic influence of the fluorine atom.
The direct alkylation or acylation of the pyridine nitrogen in 2-fluoropyridine (B1216828) derivatives can be challenging. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the ring nitrogen, necessitating the use of highly reactive electrophilic agents for successful N-alkylation. thieme-connect.com One approach to overcome this reduced reactivity is the activation of amides with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a 2-fluoropyridine, which can lead to the formation of a pyridinium (B92312) salt intermediate. rsc.org
N-acylation follows similar principles, where strong acylating agents would be required to react at the pyridine nitrogen. An alternative strategy involves the initial conversion of the pyridine to a more reactive intermediate, such as a pyridinium salt, which can then undergo further transformations. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Expected Product | Reaction Type |
|---|---|---|
| Methyl trifluoromethanesulfonate | N-Methyl-2-fluoro-3-(1-aminoethyl)pyridinium triflate | N-Alkylation |
| Acetyl chloride / Lewis acid | N-Acetyl-2-fluoro-3-(1-aminoethyl)pyridinium salt | N-Acylation |
This table presents hypothetical reactions based on the known chemistry of 2-fluoropyridines.
Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA). The formation of pyridine N-oxides is a well-established reaction that can serve as a precursor for further functionalization. acs.orgrsc.org For instance, pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are effective precursors for introducing other substituents, including fluorine. nih.gov The reaction of 2-fluoropyridine N-oxide with various nucleophiles, such as amino acids, has also been explored. rsc.orgrsc.orgchem960.com
Reduction: The pyridine ring can be reduced (hydrogenated) to the corresponding piperidine (B6355638). However, the hydrogenation of fluoropyridines presents challenges, as it can be accompanied by hydrodefluorination, where the fluorine atom is replaced by hydrogen. nih.gov Studies on the hydrogenation of 2- and 4-fluoropyridine (B1266222) derivatives have shown that hydrodefluorinated products are often major species. nih.gov Achieving a selective reduction of the pyridine ring while preserving the C-F bond often requires careful selection of catalysts and reaction conditions. acs.org A rhodium-catalyzed dearomatization-hydrogenation process has been developed for fluoropyridines, leading to all-cis-fluorinated piperidines. nih.gov
Functionalization at the Amine Moiety
The primary amine on the side chain is a highly versatile functional group, readily participating in a wide range of reactions to form various derivatives.
Amide Formation: The primary amine of 2-Fluoro-alpha-methylpyridine-3-methanamine is expected to react readily with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide bonds. Amide coupling reactions are fundamental in organic synthesis and are often facilitated by coupling agents like 1-propylphosphonic anhydride. nih.gov
Urea (B33335) Formation: Urea derivatives can be synthesized from the primary amine through several methods. The classical approach involves reaction with phosgene (B1210022) or its equivalents, which typically proceeds through an isocyanate intermediate. nih.gov A more direct method is the reaction with an isocyanate to form an unsymmetrical urea. Modern, safer methods often avoid toxic reagents like phosgene, utilizing alternative carbonyl sources or catalytic carbonylation of azides. organic-chemistry.org
Table 2: Examples of Amide and Urea Formation Reactions
| Reagent | Expected Product Class | Bond Formed |
|---|---|---|
| Acetic anhydride | N-acetyl derivative | Amide |
| Benzoyl chloride | N-benzoyl derivative | Amide |
| Phenyl isocyanate | N-phenyl urea derivative | Urea |
This table presents hypothetical reactions based on the standard reactivity of primary amines.
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to a more substituted amine. nih.govacsgcipr.org The reaction is typically carried out in one pot under neutral or weakly acidic conditions. wikipedia.orgyoutube.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. commonorganicchemistry.com This methodology allows for the introduction of a wide range of alkyl and aryl substituents onto the amine nitrogen.
The initial step of this reaction is the formation of an imine (a compound containing a carbon-nitrogen double bond), which occurs through the reversible condensation of the amine and the carbonyl compound. nih.gov
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can therefore participate in nucleophilic addition reactions with a variety of electrophiles. A key example is the addition to carbonyl carbons, which is the first step in imine and amide formation. The amine can also add to other electrophilic centers, such as the carbon atom of an alkyl halide in an N-alkylation reaction, although this can sometimes lead to over-alkylation. The nucleophilic character of the amine is central to its versatility in forming a diverse array of derivatives.
Selective Functionalization of the Pyridine Ring
The pyridine ring in this compound presents a unique electronic landscape for selective functionalization. The electron-withdrawing fluorine atom at the C-2 position and the activating aminoalkyl group at the C-3 position, along with the inherent electronic properties of the nitrogen heteroatom, dictate the regioselectivity of chemical transformations.
Palladium-catalyzed C-H activation has become a powerful tool in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. researchgate.netrsc.org This approach offers a more efficient and atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. researchgate.netchemrxiv.org For substituted pyridines, the nitrogen atom can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho-position. researchgate.netrsc.org
In the case of this compound, the primary amine of the side chain could also serve as a directing group, potentially influencing the site of C-H activation. Palladium catalysis has been successfully applied to the C-H functionalization of various pyridine derivatives, including those bearing fluorine atoms. researchgate.netnih.gov The development of bifunctional ligands has further advanced Pd-catalyzed C-H activation by overcoming challenges such as N-coordination overriding the desired directing effect of other functional groups. nih.govnih.gov
Research on the C-H arylation of fluoroarenes with chloropyridine derivatives has demonstrated the versatility of palladium catalysis in creating complex fluorinated aromatic compounds. researchgate.netchemrxiv.org These reactions often exhibit broad functional group tolerance, which is crucial for late-stage functionalization in drug discovery. chemrxiv.org The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the pyridine ring. rsc.org For this compound, C-H activation could potentially be directed to the C-4 or C-6 positions, depending on the directing group's influence and the specific ligand-catalyst system employed.
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Fluoroarenes
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 |
This table presents generalized conditions based on literature for similar transformations and is for illustrative purposes.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.org This deactivation is exacerbated in strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), because the ring nitrogen becomes protonated, further increasing its electron-withdrawing effect. wikipedia.orgrsc.org
For this compound, the C-2 fluorine atom also acts as a deactivating group via induction. Conversely, the alkylamine side chain at C-3 is an activating group. The interplay of these substituents determines the feasibility and regioselectivity of SEAr reactions. The directing effects would likely favor substitution at the C-4 or C-6 positions, which are ortho and para to the activating group. However, direct electrophilic substitution on pyridine itself is often nearly impossible under standard conditions. wikipedia.org
To overcome the low reactivity of the pyridine nucleus, one common strategy is the conversion of the pyridine to its corresponding N-oxide. wikipedia.org The oxygen atom donates electron density back into the ring, increasing its reactivity towards electrophiles and directing substitution to the C-4 (para) position. wikipedia.orgrsc.org After the substitution reaction, the N-oxide can be reduced back to the pyridine. Theoretical studies on the nitration of pyridine derivatives confirm that while the reaction with pyridine-N-oxide has a low activation energy, the protonated species present in the acidic medium are strongly deactivated. rsc.org
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution of the Pyridine Ring
| Substituent/Factor | Effect on Reactivity | Typical Outcome |
|---|---|---|
| Pyridine Nitrogen | Strongly Deactivating | Inhibits reaction; protonation in acid increases deactivation. wikipedia.org |
| 2-Fluoro Group | Deactivating (Inductive) | Decreases ring electron density. |
| 3-Alkylamine Group | Activating | Directs ortho/para (C-4, C-6); may protonate in acid. |
Key SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Each of these transformations would require careful optimization to be successful on a substrate like this compound, likely involving the N-oxide intermediate strategy.
Transition metal-mediated cycloaddition reactions are powerful and atom-economical methods for constructing cyclic and heterocyclic frameworks. researchgate.netrsc.org The [2+2+2] cycloaddition of alkynes and nitriles, for instance, is a straightforward and efficient route to obtaining substituted pyridine derivatives. researchgate.net
While these methods are exceptionally useful for the de novo synthesis of pyridine rings, their application to the functionalization of a pre-existing, substituted pyridine is less common. In principle, the pyridine ring could participate in cycloaddition reactions, for example, as a 4π component (diene) in a [4+2] cycloaddition or as a 2π component (dienophile). However, the aromatic stability of the pyridine ring makes it reluctant to engage in reactions that would disrupt this stability.
Thermally-driven, transition-metal-catalyzed [2+2] cycloadditions have emerged as a versatile strategy for synthesizing cyclobutane (B1203170) and cyclobutene (B1205218) frameworks, offering advantages over traditional photochemical methods. researchgate.net Furthermore, defluorinative cycloadditions of gem-difluoroalkenes have been developed as a transition-metal-free route to construct triazoles, demonstrating a novel reactivity pattern for fluorinated compounds. nih.gov While these examples showcase the broad utility of cycloaddition chemistry, their direct application to functionalize the intact aromatic ring of this compound remains a topic for future investigation. Such a strategy would likely require specific catalysts capable of overcoming the high energetic barrier of dearomatization.
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus, with its high sensitivity and wide chemical shift range, provides an additional powerful probe for analysis. worldpharmatoday.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of this compound.
Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would establish the spin systems within the pyridine ring and the ethylamine (B1201723) side chain, for example, by showing correlations between the methine proton (α-CH) and the methyl (CH₃) and amine (NH₂) protons. researchgate.netuantwerpen.be
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. This experiment is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is vital for piecing together the molecular skeleton. For instance, an HMBC correlation from the methyl protons to the pyridine C3 carbon would confirm the attachment point of the side chain. uantwerpen.be Correlations from the pyridine protons to the fluorine-bearing C2 carbon would also be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and relative stereochemistry. worldpharmatoday.com For this compound, NOESY correlations between protons on the chiral center (α-CH, CH₃) and protons on the pyridine ring would help define the preferred spatial arrangement of the side chain relative to the ring. uantwerpen.be
The following table outlines the expected NMR data and key 2D correlations for the structural elucidation of the compound.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Pyridine H4 | 7.8 - 8.2 | --- | H5 | C2, C3, C5, C6 |
| Pyridine H5 | 7.2 - 7.6 | --- | H4, H6 | C3, C4, C6 |
| Pyridine H6 | 8.2 - 8.5 | --- | H5 | C2, C4, C5 |
| α-CH | 4.0 - 4.5 | 50 - 60 | α-CH₃, NH₂ | C3, C4, α-CH₃ |
| α-CH₃ | 1.3 - 1.6 | 20 - 25 | α-CH | C3, α-CH |
| NH₂ | 1.5 - 2.5 | --- | α-CH | α-CH |
| Pyridine C2 | --- | 160 - 165 (d, ¹JCF) | --- | --- |
| Pyridine C3 | --- | 120 - 125 | --- | --- |
| Pyridine C4 | --- | 140 - 145 | --- | --- |
| Pyridine C5 | --- | 125 - 130 | --- | --- |
| Pyridine C6 | --- | 150 - 155 | --- | --- |
Note: Chemical shifts are estimations based on analogous pyridine and fluoropyridine structures. Actual values may vary. 'd' denotes a doublet due to C-F coupling.
The bond connecting the chiral center to the pyridine ring is subject to rotation, leading to different stable conformations (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. copernicus.org
At low temperatures, the rotation around this bond may become slow on the NMR timescale, resulting in the appearance of separate signals for each distinct conformer. As the temperature is increased, these signals broaden and eventually coalesce into a time-averaged signal. copernicus.org By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the energy barriers to interconversion between conformers. This information is crucial for understanding the molecule's flexibility and its preferred three-dimensional shape in solution, which can be influenced by factors like electrostatic interactions involving the fluorine atom. researchgate.netnih.govnih.gov
Chiroptical Spectroscopic Methods
Since this compound possesses a chiral center, chiroptical methods are essential for determining its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for assigning the absolute configuration of chiral molecules. frontiersin.org The experimental ECD spectrum of a purified enantiomer is compared with theoretical spectra generated using quantum chemical calculations, typically Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net
The procedure involves:
Performing a conformational search for both the (R) and (S) enantiomers to identify all low-energy conformers.
Calculating the theoretical ECD spectrum for each enantiomer by Boltzmann-averaging the spectra of their respective stable conformers.
Comparing the experimental spectrum with the calculated spectra for the (R) and (S) configurations. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org Like ECD, VCD is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov It is often used in conjunction with ECD to provide a more robust assignment.
The VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum with DFT-calculated spectra for the possible stereoisomers, the absolute configuration can be confidently determined. rsc.org VCD can be particularly advantageous for molecules where electronic transitions are weak or fall outside the accessible UV range.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition, confirming the molecular formula of this compound as C₇H₉FN₂.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of different structural motifs. nih.gov For protonated this compound, characteristic fragmentation pathways would likely include:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.
Benzylic cleavage: Cleavage of the Cα-Cβ bond (the bond between the methyl-bearing carbon and the methyl group itself) to form a stable pyridinyl-stabilized carbocation.
Cleavage of the side chain: Fragmentation at the bond between the pyridine ring and the side chain.
Ring fragmentation: Cleavage of the pyridine ring itself, often following the loss of the side chain. mdpi.comwvu.edu
The following table summarizes plausible fragmentation pathways for the protonated molecule ([M+H]⁺).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 141.08 | 124.05 | NH₃ (17.03) | Loss of ammonia from the protonated amine. |
| 141.08 | 126.07 | CH₃ (15.01) | Alpha-cleavage with loss of the methyl radical. |
| 141.08 | 111.05 | C₂H₄N (42.03) | Cleavage of the C(ring)-Cα bond. |
| 141.08 | 96.04 | C₂H₅N (45.04) | Cleavage of the C(ring)-Cα bond with H rearrangement. |
Note: m/z values are calculated for the monoisotopic masses.
Analysis of this compound: Advanced Spectroscopic and Spectrometric Methodologies
A comprehensive review of available scientific literature and chemical databases indicates a lack of specific published experimental data for the advanced spectroscopic and spectrometric analysis of this compound. While the compound is recognized and listed in chemical catalogs, detailed research findings regarding its solid-state structure and vibrational properties are not present in publicly accessible research.
Therefore, the following sections outline the methodologies that would be applied for the characterization of this compound, while noting the absence of specific experimental data.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Mechanistic Studies of 2 Fluoro Alpha Methylpyridine 3 Methanamine
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2-Fluoro-alpha-methylpyridine-3-methanamine, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack in the solid state.
A search of crystallographic databases for experimentally determined structures of this compound has yielded no results. Consequently, no empirical data on its crystal system, space group, or unit cell dimensions can be presented.
Table 1: Hypothetical Data Presentation for X-ray Crystallography of this compound This table is for illustrative purposes only, as no experimental data has been published.
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z (molecules/unit cell) | Data Not Available |
Raman and Infrared (IR) spectroscopy are powerful techniques used to probe the vibrational modes of a molecule. An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that change the polarizability of the molecule. Together, they offer a comprehensive vibrational fingerprint that is unique to the compound's structure and can be used for functional group identification.
For this compound, these techniques would be expected to identify characteristic vibrations of the fluoropyridine ring, the C-F bond, the amine (N-H) group, and the methyl (C-H) group. For instance, N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, while C-F stretching vibrations are often observed in the 1000-1400 cm⁻¹ range.
However, a thorough search of spectral databases has not uncovered any publicly available experimental IR or Raman spectra for this compound. Without this primary data, a detailed assignment of vibrational frequencies to specific functional groups and bond motions cannot be performed.
Table 2: Expected Vibrational Modes and Frequency Ranges for this compound This table is based on general frequency ranges for functional groups and does not represent experimental data for the specific compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine (B92270) Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl (-CH₃), Methine (-CH) | 2850 - 3000 |
| C=N, C=C Stretch | Pyridine Ring | 1400 - 1650 |
| N-H Bend | Amine (-NH₂) | 1550 - 1650 |
| C-H Bend | Methyl (-CH₃) | 1375 - 1470 |
| C-F Stretch | Fluoro-aromatic | 1000 - 1400 |
| C-N Stretch | Amine, Pyridine Ring | 1000 - 1350 |
Computational and Theoretical Studies of 2 Fluoro Alpha Methylpyridine 3 Methanamine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Fluoro-alpha-methylpyridine-3-methanamine. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and other properties of the molecule.
DFT calculations are commonly employed to analyze the electronic structure of pyridine (B92270) derivatives. For molecules similar to this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are used to investigate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
The distribution of these frontier orbitals provides insight into the reactive sites of the molecule. For pyridine derivatives, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO is typically distributed over the ring system. The introduction of a fluorine atom, being highly electronegative, can significantly influence the electronic distribution and orbital energies.
Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on general principles of quantum chemical calculations for similar compounds, as specific data for the target molecule is not available.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Conformational Analysis and Energy Minima
The presence of a flexible side chain (alpha-methyl-methanamine) in this compound means that the molecule can exist in multiple conformations. Conformational analysis using quantum chemical methods is essential to identify the most stable three-dimensional structures (energy minima). By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. These studies are crucial as the conformation of a molecule can significantly affect its biological activity and physical properties. For similar molecules, it has been shown that steric and electronic effects, such as repulsion between adjacent groups, dictate the preferred geometry.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For instance, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the compound.
Table 2: Predicted Spectroscopic Data (Illustrative) This table presents hypothetical data to illustrate the output of such calculations.
| Spectroscopic Parameter | Predicted Value |
| C-F Stretch (IR) | 1250-1300 cm⁻¹ |
| N-H Stretch (IR) | 3300-3500 cm⁻¹ |
| ¹³C NMR (C-F) | 160-170 ppm |
| ¹H NMR (alpha-CH) | 3.5-4.5 ppm |
| UV-Vis λmax | ~270 nm |
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
The behavior of this compound in a solvent, particularly water, is critical for many of its potential applications. MD simulations can explicitly model the solvent molecules around the solute, allowing for a detailed study of solvation effects. These simulations can reveal the structure of the solvation shell, the number of hydrogen bonds formed between the solute and solvent, and the dynamics of these interactions. Understanding how the fluorine atom and the aminomethyl group interact with water molecules is key to predicting its solubility and transport properties.
MD simulations are also a powerful tool for exploring the conformational landscape of flexible molecules in a solution environment. While quantum calculations can identify energy minima in a vacuum, the presence of a solvent can alter the relative energies of different conformers. MD simulations can sample a wide range of conformations over time, providing a statistical distribution of the conformations present at a given temperature. This allows for the identification of the most populated conformational states in solution, which may differ from the gas-phase minimum energy structures. This information is vital for understanding how the molecule behaves in a realistic biological or chemical environment.
Reaction Pathway Modeling and Transition State Locating
Reaction pathway modeling is a fundamental computational technique used to elucidate the step-by-step mechanism of a chemical reaction. For a molecule such as this compound, this could involve modeling its synthesis or its interactions with other molecules. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net
This process involves several key calculations:
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find their most stable energetic conformations.
Transition State Locating: A transition state is the highest energy point along the reaction coordinate, representing the "peak" that must be overcome for the reaction to proceed. Locating this saddle point on the potential energy surface is crucial for understanding the reaction's feasibility and rate. Algorithms are used to find a structure that is an energy maximum in one direction (along the reaction path) and an energy minimum in all other directions.
Frequency Analysis: Once a transition state is located, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
For instance, a computational study on the synthesis of a substituted pyridine, such as the hydrogenation of a fluoropyridine precursor, would model the interaction of the molecule with a catalyst surface. acs.org The model would calculate the energy barriers for key steps like hydrogen addition and ring saturation, revealing the most likely mechanistic pathway and identifying potential bottlenecks that could be addressed by modifying reaction conditions. researchgate.netacs.org
Retrosynthetic Analysis and Pathway Prediction
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." advancechemjournal.comlakotalakes.com For this compound, a plausible retrosynthetic analysis would prioritize key bond disconnections that lead to reliable and well-established chemical reactions.
A primary disconnection would be at the C-C bond between the pyridine ring and the ethylamine (B1201723) side chain. This is a common strategy for molecules with side chains on an aromatic ring.
Target Molecule: this compound
Retrosynthetic Pathway:
Disconnection 1 (C-N bond of the amine): The final step in the forward synthesis could be the formation of the primary amine. This can be achieved through the reduction of a corresponding functional group like a nitrile, oxime, or nitro group. A disconnection of the C-N bond suggests a precursor like a ketone or an aldehyde.
Disconnection 2 (C-C bond at position 3): Disconnecting the ethylamine side chain from the pyridine ring is a key step. This leads to a synthon representing a 3-formyl or 3-acetyl-2-fluoropyridine (B1337989) and a nucleophilic methylamine (B109427) equivalent. A more practical approach involves building the side chain from a simpler functional group already on the ring. A common precursor for an amine group is a nitrile (-CN).
Disconnection 3 (Pyridine Ring Synthesis): The 2-fluoro-3-methylpyridine (B30981) core itself can be disconnected. Syntheses of substituted pyridines often involve condensation reactions. nih.gov For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. lakotalakes.com
This leads to a potential forward synthesis pathway:
Step A: A multi-component condensation reaction to form a substituted dihydropyridine, followed by oxidation to yield a 2-halo-3-methylpyridine derivative.
Step B: Introduction of the fluorine atom, potentially via nucleophilic aromatic substitution on a chloro- or bromo-pyridine precursor or through direct C-H fluorination. acs.orgresearchgate.net
Step C: Functionalization at the 3-position. For example, converting a 3-methyl group to a 3-cyanomethyl group.
Step D: Reduction of the nitrile to form the final aminomethyl side chain.
Computational pathway prediction tools can augment this analysis by calculating the thermodynamic viability of proposed reaction steps and predicting potential side reactions, helping to refine the synthetic route before it is attempted in the lab.
Cheminformatics and Ligand Design Principles (without biological outcomes)
Cheminformatics applies computational methods to analyze and manage chemical data. In ligand design, it focuses on understanding the relationship between a molecule's structure and its physicochemical properties, independent of its specific biological activity. osdd.net The pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its versatile chemical properties. researchgate.netnih.govnih.gov
Molecular descriptors are numerical values that encode chemical information and characterize a molecule's properties. osdd.netresearchgate.net These descriptors can be categorized by their dimensionality (1D, 2D, 3D) and the type of information they represent (e.g., constitutional, topological, geometric, electronic). youtube.com For this compound, key descriptors can be calculated to define its fundamental characteristics.
Interactive Data Table: Calculated Molecular Descriptors
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
| Constitutional (1D) | Molecular Formula | C7H9FN2 | Defines the elemental composition. |
| Molecular Weight | 140.16 g/mol | Represents the mass of one mole of the substance. | |
| Heavy Atom Count | 10 | The number of non-hydrogen atoms. | |
| Topological (2D) | Topological Polar Surface Area (TPSA) | 38.91 Ų | Estimates the surface area of polar atoms; relates to transport properties. |
| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. | |
| Physicochemical (2D) | logP (Octanol-Water Partition Coefficient) | 1.2 - 1.5 (est.) | A measure of lipophilicity or hydrophobicity. |
| Hydrogen Bond Donors | 1 (the -NH2 group) | The number of groups that can donate a hydrogen bond. | |
| Hydrogen Bond Acceptors | 2 (the two N atoms) | The number of sites that can accept a hydrogen bond. |
Property space mapping is the visualization of how molecules are distributed within a multi-dimensional space defined by these descriptors. nih.govnih.gov By plotting molecules on maps based on properties like molecular weight, logP, and TPSA, chemists can analyze the diversity of a chemical library, identify regions of "drug-like" space, and guide the design of new molecules to occupy specific, desirable regions of this space. nih.govtechnologynetworks.com For example, mapping a library of pyridine derivatives could reveal how different substituents systematically alter lipophilicity and polarity, allowing for the rational design of analogues with tailored physicochemical profiles.
Fragment-based drug discovery (FBDD) is a strategy that begins by identifying small, low-complexity molecules ("fragments") that bind to a target. advancechemjournal.com These initial hits are then optimized and grown into more potent lead compounds. The core structure of this compound can be viewed as being composed of several key fragments, primarily the 2-fluoropyridine (B1216828) scaffold.
The 2-fluoropyridine scaffold is a valuable starting point in FBDD for several reasons:
Vectorial Growth: The pyridine ring offers multiple, distinct points for chemical modification (vectorial growth). The substituents at the 2-, 3-, and alpha-positions can be systematically altered to explore the chemical space around the core scaffold.
Modulation of Properties: The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its ability to participate in specific molecular interactions and potentially improving metabolic stability. acs.org
Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial feature for molecular recognition. The aminomethyl group at the 3-position provides a hydrogen bond donor and a basic center.
In a fragment-based approach, the 2-fluoropyridine core could be identified as an initial hit. Computational methods would then be used to suggest ways to "grow" the fragment by adding functional groups at its various positions. For example, modeling could predict that adding the alpha-methyl-methanamine side chain at the 3-position would provide optimal vectors for further modification while maintaining desirable physicochemical properties. This iterative process of fragment elaboration is a cornerstone of modern ligand design. advancechemjournal.com
Applications of 2 Fluoro Alpha Methylpyridine 3 Methanamine in Advanced Organic Synthesis and Catalysis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The enantiomerically pure form of 2-Fluoro-alpha-methylpyridine-3-methanamine is a valuable chiral building block for the synthesis of complex, biologically active molecules and other functional materials. The primary amine and the pyridine (B92270) ring offer two distinct points for chemical modification, while the fluorine atom can modulate the electronic properties and metabolic stability of the final products.
Chiral amines are foundational in the pharmaceutical and fine chemical industries. thieme-connect.de The synthesis of chiral amines can be achieved through various methods, including the asymmetric amination of alcohols via a "hydrogen borrowing" strategy, which is considered a green chemical process. thieme-connect.de The presence of the alpha-methyl group in the target compound provides a pre-installed stereocenter, which can be carried through a synthetic sequence to control the stereochemistry of the final product.
Methods for synthesizing chiral α-tertiary amines, which are significant motifs in medicinal chemistry, often involve transition-metal catalysis. rsc.org Strategies such as enantioselective Mannich additions to ketimines or asymmetric alkylation of imine derivatives highlight the importance of chiral amine precursors. rsc.org this compound can serve as a precursor to such complex amines, where the fluoropyridine moiety can be crucial for biological activity or for directing subsequent chemical transformations. Furthermore, its structure is analogous to building blocks used in the synthesis of chiral α-trifluoromethyl amines, which are valuable synthons for creating proteolytically stable peptides with enhanced lipophilicity. rochester.edunih.gov
Ligand Development for Transition Metal Catalysis
The pyridine and amine functionalities of this compound make it an excellent scaffold for the development of chiral ligands for transition-metal-catalyzed asymmetric reactions. hkbu.edu.hkresearchgate.net The design of such ligands is fundamental for inducing high stereoselectivity in catalytic processes. nih.gov
Starting from this compound, a variety of chiral P,N (phosphine, nitrogen) or N,N (nitrogen, nitrogen) ligands can be synthesized. For instance, the primary amine can be readily converted into a secondary or tertiary amine, or into an imine or amide, allowing for the introduction of other coordinating groups, such as phosphines. The development of tunable chiral pyridine–aminophosphine ligands has been shown to be successful for various asymmetric transformations. rsc.org The fluorine atom on the pyridine ring can electronically tune the properties of the resulting metal complex, potentially enhancing its catalytic activity or selectivity. The synthesis of novel chiral 2,2'-bipyridine (B1663995) ligands, which are cornerstones in coordination chemistry, often starts from chiral precursors to build stereochemically rich structures. hawaii.edu
Ligands derived from aminomethylpyridine scaffolds have demonstrated high efficacy in various catalytic reactions. Ruthenium(II) complexes bearing 2-(aminomethyl)pyridine−phosphine ligands are highly active catalysts for the transfer hydrogenation of ketones, achieving both high reaction rates and excellent enantioselectivity. figshare.comresearchgate.net
Similarly, iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines has been successfully achieved using chiral pyridine–aminophosphine ligands, yielding products with up to 99% enantiomeric excess (ee). rsc.org Copper-catalyzed asymmetric alkylation of alkenyl pyridines using chiral diphosphine ligands also affords chiral pyridines with excellent enantioselectivity. nih.gov The structural features of this compound make it an ideal candidate for developing ligands for such catalytic systems.
| Catalytic System | Transformation | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ir-pyridine-aminophosphine | Asymmetric Hydrogenation | Cyclic Imines (Benzazepines) | Up to 99% | rsc.org |
| Cu-diphosphine | Asymmetric Alkylation | Alkenyl Pyridines | Excellent | nih.gov |
| Ru-aminomethylpyridine-phosphine | Transfer Hydrogenation | Ketones | High | researchgate.net |
Role in Organocatalytic Transformations
Chiral primary amines are powerful organocatalysts that can mediate a wide range of enantioselective reactions. rsc.org this compound, as a chiral primary amine, can potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions through the formation of chiral enamines or iminium ions.
For example, organocatalytic asymmetric olefin aminofluorination has been developed to generate chiral β-fluoroamines from achiral aldehydes. nih.gov This process can achieve high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). nih.gov Similarly, proline-catalyzed asymmetric α-amination followed by reductive amination is an efficient method for synthesizing chiral diamines, pyrrolidines, and piperidines. researchgate.netnih.gov The unique structure of this compound could offer novel reactivity and selectivity in such organocatalytic transformations.
Precursor for Pharmacologically Relevant Scaffolds (focused on synthesis, not biological activity)
Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals due to the beneficial effects of fluorine on metabolic stability, binding affinity, and bioavailability. mdpi.com The simpler analogue, 2-fluoro-3-methylpyridine (B30981), is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. nbinno.comchemimpex.com
This compound provides a synthetically versatile platform for constructing more complex drug scaffolds. For instance, the aminomethyl side chain can be elaborated to build piperidine (B6355638) or pyrrolidine (B122466) rings, which are common motifs in bioactive molecules. researchgate.netnih.gov The synthesis of novel 5-HT1A receptor agonists, for example, has involved the incorporation of a fluorine atom into aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone structures. nih.gov The synthesis of Sotorasib, a drug for non-small-cell lung cancer, starts from 2,6-dichloro-5-fluoronicotinic acid, highlighting the importance of fluoropyridine starting materials in drug synthesis. mdpi.com
| Scaffold Type | Synthetic Approach | Potential Application Area | Reference |
|---|---|---|---|
| Fluorinated Piperidines | Cyclization from amine precursors | CNS-active agents | nih.gov |
| Fluorinated Pyrrolidines | Asymmetric diamination/cyclization | General pharmaceutical synthesis | researchgate.netnih.gov |
| Azaquinazolinones | Cyclization of nicotinamide (B372718) derivatives | Oncology | mdpi.com |
Intermediate in the Synthesis of Advanced Materials (e.g., polymers, functional dyes)
The reactivity of the pyridine and amine groups also makes this compound a useful intermediate for materials science applications. The related compound 2-fluoro-3-methylpyridine is noted for its use in producing specialty polymers and resins. nbinno.comchemimpex.com
The primary amine can act as a monomer or a chain-end functionalizing agent in polymerization reactions, such as in the synthesis of polyamides or polyimides. The pyridine ring can be used to coordinate with metals to form metallopolymers, which may have interesting electronic or optical properties. Furthermore, the fluoropyridine structure can be incorporated into functional dyes, where the fluorine atom can tune the absorption and emission wavelengths and improve photostability. The synthesis of 2-methylpyridines, which are valuable in the polymer and agrochemical industries, can be achieved through various catalytic methods, indicating the industrial relevance of such pyridine derivatives. nih.govnih.gov
Emerging Research Avenues and Future Directions for 2 Fluoro Alpha Methylpyridine 3 Methanamine
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Reaction Outcome and Yield Prediction: Machine learning models are increasingly capable of predicting the outcome and yield of chemical reactions with a high degree of accuracy. rjptonline.orgmit.edu By inputting the structure of 2-Fluoro-alpha-methylpyridine-3-methanamine, along with various reagents and reaction conditions, these models can forecast the most likely products and their yields. This predictive capability allows researchers to prioritize experiments with the highest probability of success, thereby streamlining the synthetic process. rjptonline.org
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Potential Benefit for this compound Synthesis |
|---|---|
| Retrosynthetic Analysis | Identification of novel, more efficient, and cost-effective synthetic routes. |
| Reaction Condition Optimization | Prediction of optimal temperature, solvent, and catalyst for key reaction steps. |
| Yield Prediction | Prioritization of synthetic pathways with the highest predicted yields. |
Development of Novel Reaction Methodologies
The synthesis of fluorinated pyridine (B92270) derivatives is an area of active research, with a continuous stream of new methodologies being developed. researchgate.net Future efforts in the synthesis of this compound will likely focus on the adoption of more efficient, selective, and sustainable reaction technologies.
Late-Stage Fluorination: The development of novel late-stage fluorination techniques could provide more direct routes to this compound and its analogs. These methods would allow for the introduction of the fluorine atom at a later stage in the synthetic sequence, offering greater flexibility in the design of new derivatives.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.netmdpi.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes, particularly for large-scale manufacturing. researchgate.netmdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could be employed to develop novel strategies for the construction of the pyridine core or the introduction of the aminomethyl side chain in the synthesis of this compound.
Exploration of Bio-inspired Synthetic Pathways
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. The exploration of bio-inspired and biocatalytic approaches for the synthesis of pyridine derivatives is a promising area of research that could offer greener alternatives to traditional chemical methods. researchgate.netkyoto-u.ac.jp
Enzymatic Resolutions: Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, can be employed for the asymmetric synthesis of chiral amines. Enzymes such as lipases and transaminases could be utilized for the kinetic resolution of racemic intermediates, providing an efficient route to enantiomerically pure this compound.
Whole-Cell Biocatalysis: The use of whole-cell biocatalysts, where entire microorganisms are used to perform chemical transformations, offers a sustainable and cost-effective approach to chemical synthesis. rsc.orgrsc.org Engineered microorganisms could potentially be developed to produce key intermediates or even the final this compound molecule through fermentation processes. rsc.orgrsc.org
Advanced Applications in Material Science Research
The unique electronic properties conferred by the fluorine atom make fluorinated organic compounds highly attractive for applications in material science. man.ac.ukmdpi.com The pyridine nitrogen atom further enhances these properties, opening up possibilities for the use of this compound and its derivatives in the development of advanced materials. man.ac.ukmdpi.com
Organic Electronics: Fluorinated pyridine derivatives can be used as building blocks for the synthesis of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. pipzine-chem.com The incorporation of this compound into polymer backbones or as ligands in metal complexes could lead to materials with tailored electronic and photophysical properties. pipzine-chem.comacs.org
Fluoropolymers: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov this compound could serve as a monomer or an additive in the synthesis of novel fluoropolymers with enhanced properties, such as improved processability or specific functionalities. nih.gov
Table 2: Potential Material Science Applications of this compound Derivatives
| Material Type | Potential Application | Role of this compound |
|---|---|---|
| Organic Semiconductors | OLEDs, OPVs | Building block for polymers or ligands. |
| Fluoropolymers | High-performance coatings, membranes | Monomer or functional additive. |
Targeted Modification for Specific Chemical Properties
The chemical and physical properties of this compound can be precisely tuned through targeted structural modifications. This ability to tailor the molecule's properties is crucial for optimizing its performance in various applications.
Modulation of Electronic Properties: The position of the fluorine atom on the pyridine ring has a significant impact on the molecule's electronic properties. rsc.org The synthesis and study of isomers of this compound with the fluorine atom at different positions would provide valuable insights into structure-property relationships and allow for the fine-tuning of its electronic characteristics for specific applications. rsc.orgfigshare.com
Introduction of Additional Functional Groups: The introduction of other functional groups onto the pyridine ring or the aminomethyl side chain can further modify the molecule's properties. For example, the addition of electron-donating or electron-withdrawing groups can alter its reactivity and photophysical properties.
Table 3: Impact of Targeted Modifications on the Properties of this compound
| Modification | Potential Impact on Properties |
|---|---|
| Altering fluorine position | Changes in pKa, dipole moment, and reactivity. |
| Introducing substituents on the pyridine ring | Tuning of electronic and steric properties. |
Sustainable and Scalable Production Methodologies
The development of sustainable and scalable production methodologies is essential for the commercial viability of any chemical compound. Future research in this area will focus on reducing the environmental impact and improving the cost-effectiveness of this compound synthesis.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents, will be a key focus. bhu.ac.in The development of catalytic methods that minimize waste generation and energy consumption is a high priority. nih.gov
Process Intensification: Process intensification strategies, such as the use of microreactors and continuous flow systems, can lead to significant improvements in process efficiency and safety. These technologies allow for better control over reaction parameters, leading to higher yields and purities.
Catalyst Recovery and Reuse: The development of robust and recyclable catalysts is crucial for sustainable chemical production. The use of heterogeneous catalysts or the immobilization of homogeneous catalysts can facilitate catalyst recovery and reuse, thereby reducing costs and environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-alpha-methylpyridine-3-methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or amination reactions. For example, analogous compounds like [6-(4-fluorophenoxy)pyridin-3-yl]methanamine are synthesized via base-mediated coupling (e.g., K₂CO₃ in DMF) between halogenated pyridines and fluorinated phenols, followed by amination . For this compound, a similar approach could involve reacting 3-bromo-2-fluoro-alpha-methylpyridine with ammonia under controlled temperature (60–80°C) and pressure. Optimization includes solvent selection (e.g., DMF or THF), stoichiometric ratios (1:2 for amine:halide), and purification via column chromatography. Yield improvements may require iterative adjustments to reaction time and catalyst loading (e.g., CuI for Ullmann-type couplings) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming fluorine placement and methyl group integration. For example, the ¹⁹F NMR signal for the fluorine substituent in pyridine derivatives typically appears at δ −110 to −120 ppm .
- HPLC-MS : Used to assess purity and identify byproducts. A C18 column with a methanol/water gradient (0.1% TFA) provides optimal separation for polar amines .
- X-ray Crystallography : Resolves structural ambiguities, particularly for stereoisomers or regiochemical variations .
Q. What safety protocols are essential when handling fluorinated amines like this compound?
- Methodological Answer : Fluorinated amines may release HF under acidic conditions. Key protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates.
- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact the biological activity of this compound?
- Methodological Answer : Substituent effects can be systematically studied using SAR (Structure-Activity Relationship) models. For example:
- Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability but may reduce binding affinity due to steric hindrance. Compare with [4-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, which shows enhanced kinase inhibition but lower solubility .
- Methyl Groups : Improve lipophilicity, potentially enhancing blood-brain barrier penetration. Use computational tools (e.g., molecular docking) to predict interactions with targets like GABA receptors .
- Experimental Design : Synthesize analogs, test in vitro bioactivity (e.g., IC₅₀ assays), and correlate with LogP and polar surface area .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) for fluorinated pyridine derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation or tautomerism. Strategies include:
- Variable-Temperature NMR : Identify splitting changes at low temperatures (e.g., −40°C) to confirm conformational locking .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH₂ groups) .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data using software like Gaussian .
Q. What experimental strategies mitigate degradation of this compound during storage or reaction?
- Methodological Answer : Fluorinated amines are prone to hydrolysis and oxidation. Mitigation steps:
- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and moisture uptake .
- Stabilizers : Add radical scavengers (e.g., BHT) during reactions to inhibit oxidation .
- Reaction Solvents : Avoid protic solvents (e.g., MeOH) in favor of anhydrous DCM or THF .
Q. How can researchers design in vitro assays to evaluate the neuropharmacological potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors abundant in the CNS (e.g., serotonin 5-HT₆ or NMDA receptors).
- Assay Conditions : Use SH-SY5Y neuroblastoma cells with fluorometric calcium flux assays to measure receptor activation. Include positive controls (e.g., ketamine for NMDA) and validate with siRNA knockdown .
- Data Interpretation : Normalize results to cell viability (MTT assay) and use ANOVA for dose-response analysis .
Data Contradiction and Troubleshooting
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Steps:
- ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Control Experiments : Compare with structurally similar compounds (e.g., [6-(4-fluorophenoxy)pyridin-3-yl]methanamine) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
